

Application Notes and Protocols: **STC-15** in Combination with Immunotherapy

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Compound of Interest

Compound Name: *STC-15*
Cat. No.: *B10861679*

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Introduction

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key regulator of N6-methyladenosine (m6A) RNA modification, METTL3 has emerged as a promising therapeutic target in oncology.[1][3] Inhibition of METTL3 by **STC-15** has been shown to induce a potent anti-tumor immune response, making it a compelling candidate for combination therapy with immunotherapies such as checkpoint inhibitors.[4][5] These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of **STC-15** with immunotherapy, along with detailed protocols for key experiments.

Mechanism of Action: **STC-15** and Immunotherapy Synergy

STC-15 exerts its anti-tumor effects through a multi-faceted mechanism that converges with the principles of cancer immunotherapy. By inhibiting METTL3, **STC-15** triggers a cascade of

events within the tumor microenvironment (TME), transforming it from an immunosuppressive to an immune-active state.

Key aspects of **STC-15**'s mechanism of action include:

- **Induction of Innate Immunity:** **STC-15** treatment leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, which activates innate immune sensors.[4][6] This, in turn, drives the upregulation of genes associated with the interferon (IFN) signaling pathway.[4][7]
- **Enhanced Antigen Presentation:** The activation of interferon signaling promotes the expression of genes involved in antigen processing and presentation, making tumor cells more visible to the immune system.
- **Activation of Anti-Tumor Immune Cells:** **STC-15** promotes the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[1][5] Preclinical data also suggests a shift towards a pro-inflammatory M1 macrophage phenotype within the TME.[5]
- **Synergy with Checkpoint Inhibitors:** By fostering an inflamed TME and increasing the presence of activated T cells, **STC-15** creates a more favorable environment for the activity of checkpoint inhibitors like anti-PD-1 antibodies.[4][8] This combination has been shown to lead to durable anti-tumor immune responses in preclinical models.[4]

Preclinical Data

In Vitro Efficacy

STC-15 has demonstrated potent and selective inhibitory activity against METTL3 and has shown anti-proliferative effects in various cancer cell lines.

Cell Line	Cancer Type	Parameter	Value	Reference
Multiple AML cell lines	Acute Myeloid Leukemia	IC50	Sub-micromolar	[9]
12 patient-derived AML samples	Acute Myeloid Leukemia	IC50 (mean)	~1 μ M	[9]
Caov3	Ovarian Cancer	m6A inhibition IC50	38.17 nM	[4]

In Vivo Efficacy: Monotherapy and Combination with Anti-PD-1

Syngeneic mouse models have been instrumental in demonstrating the in vivo efficacy of **STC-15**, both as a monotherapy and in combination with anti-PD-1 checkpoint blockade.

Mouse Model	Cancer Type	Treatment	Key Findings	Reference
MC38	Colorectal Cancer	STC-15	Significant tumor growth inhibition.	[5]
MC38	Colorectal Cancer	STC-15 + anti-PD-1	Synergistic efficacy and tumor regression.	[4]
A20	B-cell Lymphoma	STC-15	Significant tumor growth inhibition.	[5]
A20	B-cell Lymphoma	STC-15 + anti-PD-1	Tumor regression and durable anti-tumor immunity.	[4][5]
AML PDX Model	Acute Myeloid Leukemia	STC-15	Extended survival compared to vehicle.	[9]

Clinical Development

STC-15 is currently being evaluated in clinical trials, both as a monotherapy and in combination with immunotherapy, for the treatment of advanced solid tumors.

Phase 1 Monotherapy Trial (NCT05584111)

This first-in-human, multi-center, open-label, dose-escalation study is evaluating the safety, pharmacokinetics, pharmacodynamics, and clinical activity of **STC-15** in patients with advanced malignancies.[4][9]

Parameter	Details	Reference
Status	Ongoing	[10]
Patient Population	Advanced solid tumors	[9]
Dose Escalation Cohorts	60 mg to 200 mg (daily and thrice weekly)	[9]
Preliminary Efficacy	Tumor regressions observed at all dose levels; sustained partial responses in multiple tumor types.	[9]
Biomarker Data	Upregulation of interferon signaling pathways; evidence of M1 macrophage polarization in the TME.	[5][9]

Phase 1b/2 Combination Trial with Toripalimab (NCT06975293)

This trial is designed to evaluate the safety and efficacy of **STC-15** in combination with the anti-PD-1 antibody toripalimab in patients with specific advanced solid tumors.[1][2]

Parameter	Details	Reference
Status	Recruiting	[2]
Patient Population	Non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (HNSCC), melanoma, and endometrial cancer.	[1][2]
Study Design	Phase 1b dose escalation followed by Phase 2 expansion cohorts.	[1]

Experimental Protocols

In Vitro Co-culture of Cancer Cells and Immune Cells

This protocol is designed to assess the ability of **STC-15** to enhance immune cell-mediated killing of cancer cells.

Materials:

- Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T cells
- **STC-15**
- Cell culture medium and supplements
- Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

Protocol:

- **Cell Culture:** Culture the cancer cell line and isolate PBMCs or CD8+ T cells from healthy donors.
- **Co-culture Setup:** Seed cancer cells in a 96-well plate. The following day, add PBMCs or CD8+ T cells at a desired effector-to-target (E:T) ratio.
- **STC-15 Treatment:** Treat the co-cultures with a dose range of **STC-15**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the co-culture for a specified period (e.g., 24-72 hours).
- **Cytotoxicity Assessment:** Measure the extent of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of specific lysis for each treatment condition and compare the **STC-15** treated groups to the vehicle control.

In Vivo Syngeneic Mouse Model of Combination Therapy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **STC-15** in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

- Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
- Murine cancer cell line (e.g., MC38 colorectal cancer cells)
- **STC-15** (formulated for oral administration)
- Anti-mouse PD-1 antibody (and corresponding isotype control)
- Calipers for tumor measurement

Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:
 - Vehicle control
 - **STC-15** alone
 - Anti-PD-1 antibody alone
 - **STC-15** + anti-PD-1 antibody
- Dosing Regimen:
 - Administer **STC-15** orally according to the desired schedule (e.g., daily).

- Administer the anti-PD-1 antibody intraperitoneally according to its established dosing schedule.
- Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
- Endpoint: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies and vehicle control.

Flow Cytometry Analysis of the Tumor Microenvironment

This protocol provides a framework for characterizing the immune cell populations within the TME following treatment with **STC-15**.

Materials:

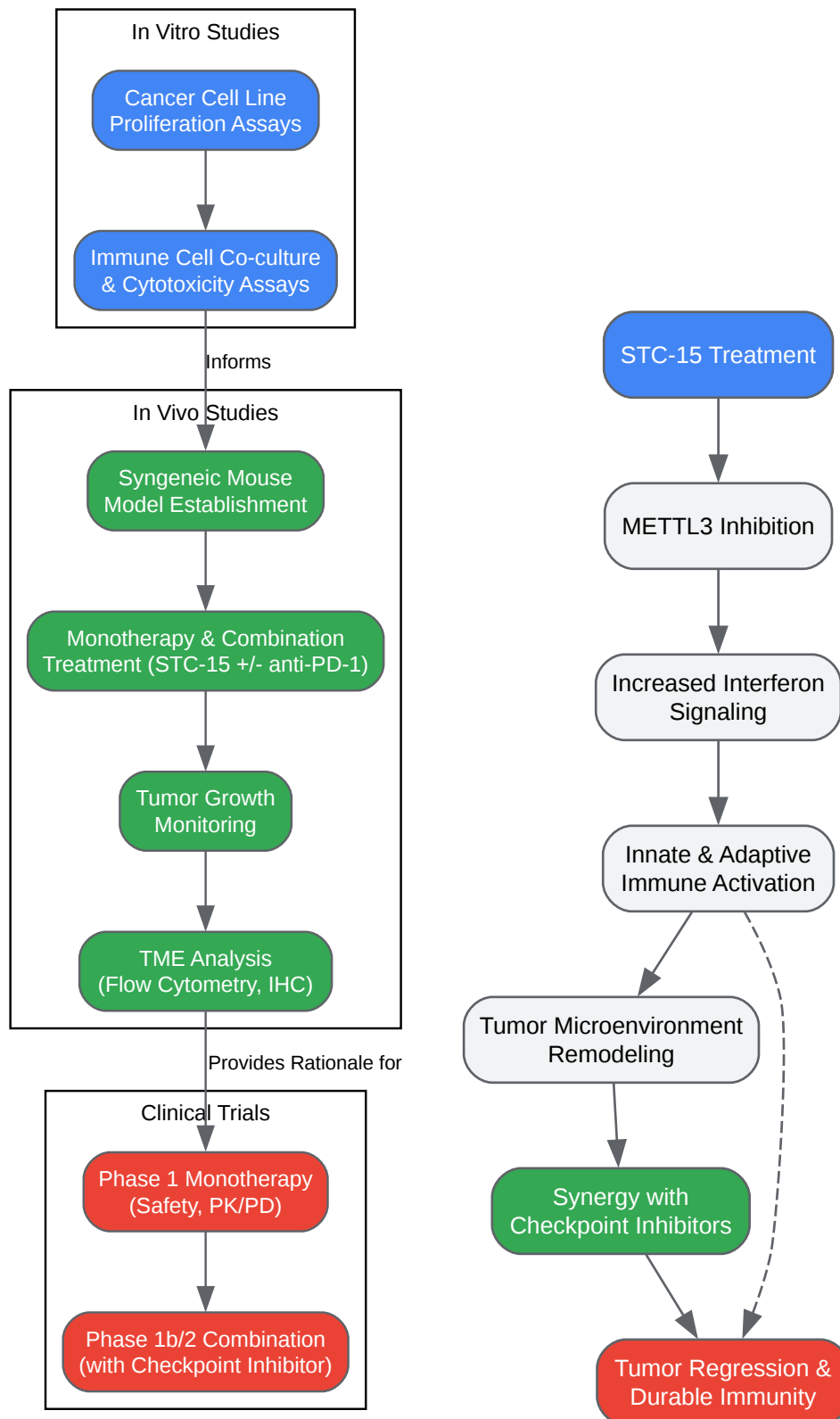
- Tumor tissue from the in vivo study
- Enzymatic digestion cocktail (e.g., collagenase, DNase)
- Flow cytometry antibodies (a panel targeting various immune cell markers)
- Flow cytometer

Protocol:

- Tumor Dissociation: Mechanically and enzymatically digest the excised tumor tissue to obtain a single-cell suspension.
- Cell Staining:
 - Perform a live/dead stain to exclude non-viable cells.
 - Block Fc receptors to prevent non-specific antibody binding.

- Stain the cells with a cocktail of fluorescently labeled antibodies targeting surface markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1).
- For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.
- Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages, dendritic cells) in each treatment group.

Visualizations



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